molecular formula C17H23N3 B3853517 N-[2-(1H-imidazol-4-yl)ethyl]-4-phenylcyclohexanamine

N-[2-(1H-imidazol-4-yl)ethyl]-4-phenylcyclohexanamine

Cat. No.: B3853517
M. Wt: 269.4 g/mol
InChI Key: JASPEYNNQRRCJN-UHFFFAOYSA-N
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Description

“N-[2-(1H-imidazol-4-yl)ethyl]-4-phenylcyclohexanamine” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the imidazole ring, ethyl group, phenyl group, and cyclohexanamine. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole rings are found in many biologically active molecules, such as histidine and various enzymes, and play a crucial role in the catalytic functions of these enzymes .

Future Directions

The future directions for research into this compound would likely involve further exploration of its synthesis, properties, and potential applications. Imidazole-containing compounds have a broad range of chemical and biological properties, making them valuable in the development of new drugs .

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-11-10-17-12-18-13-20-17/h1-5,12-13,15-16,19H,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASPEYNNQRRCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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